molecular formula C16H11ClN2O3S B8416858 1-(6-Chloropyridin-3-ylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

1-(6-Chloropyridin-3-ylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B8416858
M. Wt: 346.8 g/mol
InChI Key: MGMLRIBPZZALGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridin-3-ylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H11ClN2O3S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-5-phenylpyrrole-3-carbaldehyde

InChI

InChI=1S/C16H11ClN2O3S/c17-16-7-6-14(9-18-16)23(21,22)19-10-12(11-20)8-15(19)13-4-2-1-3-5-13/h1-11H

InChI Key

MGMLRIBPZZALGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=C(C=C3)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, 5-phenyl-1H-pyrrole-3-carbaldehyde (514 mg) was dissolved in absolute tetrahydrofuran (15 mL), and sodium hydride (60% in oil, 180 mg) was added at room temperature while stirring. After stirring at the same temperature for 15 min, 15-crown-5 (0.90 mL) was added, and the mixture was further stirred at the same temperature for 15 min. 6-Chloropyridin-3-ylsulfonyl chloride (827 mg) was added, and the mixture was further stirred at the same temperature for 1 hr. The reaction mixture was diluted with ethyl acetate, washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→7:3) to give the title compound as an oil (yield 762 mg, 73%).
Quantity
514 mg
Type
reactant
Reaction Step One
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15 mL
Type
solvent
Reaction Step One
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180 mg
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0.9 mL
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reactant
Reaction Step Three
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827 mg
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
73%

Synthesis routes and methods II

Procedure details

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